molecular formula C7H14N2O3S B1385752 N,N-dimethyl-4-oxopiperidine-1-sulfonamide CAS No. 941303-30-6

N,N-dimethyl-4-oxopiperidine-1-sulfonamide

Cat. No.: B1385752
CAS No.: 941303-30-6
M. Wt: 206.27 g/mol
InChI Key: BEEKOLHUQGSLIG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-oxopiperidine-1-sulfonamide is a piperidine derivative featuring a sulfonamide group at the 1-position, dimethyl substitution on the nitrogen, and a ketone at the 4-position. Its molecular formula is C₇H₁₄N₂O₃S, with a molecular weight of 206.26 g/mol. The compound’s structure combines a six-membered piperidine ring with polar functional groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N,N-dimethyl-4-oxopiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-8(2)13(11,12)9-5-3-7(10)4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEKOLHUQGSLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The core structure of N,N-dimethyl-4-oxopiperidine-1-sulfonamide is typically synthesized through a cyclization process involving amino precursors and suitable intermediates. A common route involves the reductive amination of suitable aldehydes or ketones with primary amines, followed by cyclization to form the piperidine ring.

Key Reaction: Reductive Amination

  • Reactants: Aldehydes or ketones with primary amines
  • Reagents: Hydrogen, catalytic hydrogenation (e.g., Pd/C or Raney Ni)
  • Conditions: Mild temperatures (around 25°C to 80°C), under inert atmosphere

This process forms the piperidine nucleus with high stereoselectivity, especially when chiral catalysts or auxiliaries are used.

Sulfonation at the 1-Position

The sulfonamide group is introduced via sulfonation of the piperidine ring:

  • Reactant: Piperidine derivative
  • Reagent: Sulfonyl chlorides or sulfonic acids
  • Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine to facilitate nucleophilic substitution

This step yields the sulfonamide functionality at the nitrogen atom, forming N-sulfonyl piperidine intermediates.

Methylation at the Nitrogen

The N,N-dimethylation is achieved through methylation reactions:

  • Reactant: Sulfonamide intermediate
  • Reagents: Methyl iodide, dimethyl sulfate, or methylating agents such as methyl triflate
  • Conditions: Usually in the presence of a base like potassium carbonate or sodium hydride at room temperature or slightly elevated temperatures

This step yields the N,N-dimethylated sulfonamide.

Specific Preparation Routes Based on Patent Data

Patent WO2018082441A1: Method I and Method II

This patent describes two main approaches for synthesizing 4-methylenepiperidine derivatives, which are precursors to this compound:

Step Description Reagents & Conditions Yield & Purity
1 Formation of 4-methylene piperidine Sodium hydroxide, ethanol, temperature 80–85°C Yield: 79%
2 Hydrohalide salt formation Hydrogen chloride in ethanol, distillation Purification via salt formation
3 Sulfonamide formation Reacting intermediate with sulfonyl chlorides High purity and yield

The process emphasizes mild reaction conditions, environmental friendliness, and cost-effectiveness, suitable for large-scale production.

Patent WO2017136254A1: Process for Synthesis

This method involves a reduction/coupling sequence:

  • Reduction of a precursor compound to generate an amine
  • Coupling with sulfonyl chlorides to form the sulfonamide
  • Methylation of the nitrogen atom using methylating agents such as methyl iodide

The process benefits from high yields and operational simplicity, with reaction conditions optimized to prevent racemization and side reactions.

Research Findings on Synthesis Strategies

Two-Component Reactions and Reductive Amination

Recent scientific advances include two-component reactions involving aldehydes/ketones and amines, followed by reduction to form piperidine derivatives. An example includes:

  • Hydrogen borrowing [5 + 1] annulation catalyzed by iridium complexes, enabling stereoselective synthesis of substituted piperidines.
  • Use of water as a solvent to prevent racemization, enhancing enantioselectivity.

Use of Protecting Groups and Sequential Reactions

Protection of amino groups and selective deprotection steps are crucial for complex synthesis routes. For example:

  • PGi (amino protecting groups) such as carbamates or sulfonamides
  • PG2 (oxygen protecting groups) like acetyl or benzyl

This approach allows for selective functionalization and high purity of the final compound.

Data Summary and Comparative Table

Preparation Step Reagents Conditions Yield Notes
Cyclization to form piperidine Aldehydes/Ketones + primary amines Mild heating, catalytic hydrogenation High Stereoselective options available
Sulfonation Sulfonyl chlorides Base (pyridine), room temperature >80% Purification via salt precipitation
N,N-Dimethylation Methyl iodide or methyl sulfate Room temp to 50°C >85% Use of bases like K2CO3
Final purification Crystallization, chromatography Ambient High Ensures pharmaceutical grade

Environmental and Industrial Considerations

The recent methods prioritize:

  • Mild reaction conditions
  • Use of environmentally benign solvents such as water and ethanol
  • Cost-effective reagents like methyl iodide and sulfonyl chlorides
  • High-yielding steps to reduce waste

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-oxopiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
N,N-Dimethyl-4-oxopiperidine-1-sulfonamide serves as a crucial intermediate in organic synthesis. It is involved in the formation of various sulfonamides and other derivatives that are essential for developing pharmaceuticals and specialty chemicals. The compound facilitates regiospecific reactions that lead to the creation of complex organic molecules, making it invaluable in synthetic chemistry .

Mechanism of Action:
The compound can act as a nucleophile in C-N bond cleavages under mild conditions, allowing for the synthesis of diverse chemical entities. This property is particularly useful in generating sulfonamide products from piperidinium salts through charge-transfer complex mechanisms .

Biological Applications

Enzyme Inhibition Studies:
In biological research, this compound is utilized to study enzyme inhibition and protein interactions. It has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial survival, thereby demonstrating potential as an antibacterial agent . The compound's interaction with this enzyme suggests that it could be effective against certain bacterial pathogens.

Antibacterial Activity:
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives containing piperidine moieties. For instance, compounds derived from this compound exhibited significant inhibitory effects against Xanthomonas oryzae and Xanthomonas axonopodis, outperforming traditional agents like bismerthiazol .

Pharmaceutical Development

Precursor for Drug Synthesis:
This compound is also a precursor for various pharmaceutical agents. Its derivatives are being explored for their therapeutic potential in treating infections and other medical conditions. The versatility of this compound allows chemists to modify its structure to enhance efficacy and reduce side effects in drug formulations .

Case Studies:
Several case studies have documented the synthesis and evaluation of novel sulfonamide derivatives based on this compound. For example, a recent study synthesized new derivatives that showed promising antibacterial activity and were evaluated using both in vitro and in vivo assays . These findings underscore the compound's potential as a basis for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-oxopiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound can also interact with proteins, altering their function and activity. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Analogs from

describes four piperidine-based compounds with sulfonamide or related groups, synthesized for biological assessment. Key comparisons include:

Compound Structure Key Features Molecular Weight (g/mol) MS Data
Compound 14 N-Dithiophthalimidomethyl-3-(1-oxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxopiperidine Dithiophthalimido substituent, 2,6-dioxo piperidine ~435 (inferred from m/z 383) m/z 383 (M-52)
Compound 16 3-(o-Benzenedisulfonimid-2-yl)-2,6-dioxopiperidine Benzenedisulfonimid group, 2,6-dioxo piperidine 330 m/z 331 (MH⁺)
Target Compound N,N-Dimethyl-4-oxopiperidine-1-sulfonamide Dimethyl sulfonamide, single 4-oxo group 206.26 Not available

Key Differences :

  • Oxo Groups: The target has a single 4-oxo group, while compounds 14 and 16 feature 2,6-dioxo piperidine rings.
  • Sulfonamide Substituents : The dimethyl sulfonamide group in the target is simpler than the dithiophthalimido (compound 14) or benzenedisulfonimid (compound 16) groups, likely improving solubility and metabolic stability .

Sulfonamide-Containing Analogs from

lists N,N-dimethyl-1H-pyrazole-4-sulfonamide , a sulfonamide derivative with a pyrazole ring instead of piperidine:

Compound Structure Key Features Molecular Weight (g/mol)
N,N-Dimethyl-1H-pyrazole-4-sulfonamide Pyrazole ring, dimethyl sulfonamide Aromatic heterocycle, planar structure 175.21
Target Compound Piperidine ring, dimethyl sulfonamide Non-aromatic ring, conformational flexibility 206.26

Key Differences :

  • Ring System : The piperidine ring in the target allows for chair conformations, enabling adaptable binding in biological systems, while the pyrazole’s rigidity may limit this .
  • Electronic Effects : The pyrazole’s aromaticity introduces electron-withdrawing effects absent in the piperidine, altering reactivity in substitution reactions .

Piperidine Carboxamides from

includes N,N-diethylpiperidine-4-carboxamide , a carboxamide analog with a piperidine backbone:

Compound Structure Key Features Molecular Weight (g/mol)
N,N-Diethylpiperidine-4-carboxamide Carboxamide group, diethyl substitution Hydrogen-bonding capability, lipophilic 184.28
Target Compound Sulfonamide group, dimethyl substitution Stronger electron-withdrawing sulfonamide 206.26

Key Differences :

  • Substituent Effects : Diethyl groups in the analog increase hydrophobicity, whereas dimethyl groups in the target balance polarity and steric bulk .

Research Findings and Implications

  • Synthetic Accessibility : Compounds like those in require multi-step syntheses with specialized reagents (e.g., dithiophthalimide), whereas the target’s simpler structure may allow streamlined synthesis .
  • Stability : The 4-oxo group in the target may confer greater oxidative stability compared to 2,6-dioxo analogs, which are prone to ring-opening reactions .

Biological Activity

N,N-dimethyl-4-oxopiperidine-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, drawing from various studies and research findings.

This compound belongs to the sulfonamide class of compounds, which are known for their antibacterial properties. The sulfonamide moiety allows these compounds to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS) involved in folate biosynthesis. By competitively inhibiting DHPS, sulfonamides disrupt folate synthesis, leading to impaired bacterial growth and replication .

Antibacterial Properties

Research has shown that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains. A study highlighted the effectiveness of related sulfonamide derivatives against Xanthomonas oryzae and Xanthomonas axonopodis, with notable EC50 values indicating strong inhibitory effects . The compound's mechanism primarily involves disruption of bacterial cell membranes and inhibition of essential biosynthetic pathways.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A comparative study on sulfonamide derivatives demonstrated that compounds with similar structural characteristics to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15.75 μg/mL to 31.25 μg/mL against Escherichia coli and Streptococcus pneumoniae.
    • Time-kill assays confirmed that these compounds possess bactericidal properties, effectively reducing colony-forming units (CFUs) over time .
  • Toxicity Assessments :
    • Hemolytic assays conducted on human red blood cells indicated that this compound derivatives showed less than 10% hemolysis at therapeutic concentrations, suggesting a favorable safety profile .

Data Tables

Compound Bacterial Strain MIC (μg/mL) EC50 (μg/mL)
This compoundE. coli15.75Not reported
Related Sulfonamide DerivativeXanthomonas oryzae31.252.02
Related Sulfonamide DerivativeStreptococcus pneumoniae15.75Not reported

Q & A

Basic Question: How can researchers optimize the synthesis of N,N-dimethyl-4-oxopiperidine-1-sulfonamide to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Reaction Conditions : Adjust solvent polarity (e.g., dichloromethane or THF) and temperature (room temperature vs. reflux) to favor sulfonamide formation. Use coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic Question: What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Methodological Answer:
Key techniques include:

Method Application
1H^1H NMRConfirm presence of dimethyl groups (δ ~2.8–3.2 ppm) and sulfonamide protons.
13C^{13}C NMRIdentify carbonyl (C=O, ~200 ppm) and sulfonamide (SO2_2, ~40–50 ppm).
IR SpectroscopyDetect sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and C=O (~1650 cm1^{-1}).
X-ray CrystallographyResolve crystal structure and confirm stereochemistry .

Advanced Question: How can researchers design experiments to investigate the reactivity of the sulfonamide group in this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. Acidic conditions may hydrolyze the sulfonamide group, while basic conditions could deprotonate reactive sites .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols or amines) at different pH levels. Compare with computational models (DFT) to validate mechanisms .

Advanced Question: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?

Methodological Answer:
Contradiction resolution involves:

Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).

Experimental Replication : Repeat assays under standardized conditions (e.g., controlled temperature, solvent DMSO concentration ≤0.1%) .

Model Refinement : Re-parameterize computational models (e.g., molecular docking) using crystallographic data or mutagenesis studies to improve accuracy .

Intermediate Question: What are the key considerations when using this compound as a building block in multi-step organic syntheses?

Methodological Answer:

  • Functional Group Compatibility : Avoid strong reducing agents (e.g., LiAlH4_4) that might reduce the sulfonamide or carbonyl group. Use mild conditions for subsequent steps (e.g., Pd-catalyzed couplings) .
  • Protection Strategies : Temporarily protect reactive sites (e.g., Boc protection for amines) to prevent undesired side reactions .

Advanced Question: How can the selectivity of this compound in covalent binding to specific amino acid residues be systematically evaluated?

Methodological Answer:

  • Mass Spectrometry : Perform proteomic profiling after incubating the compound with target proteins. Identify adducts via tryptic digest and LC-MS/MS, focusing on residues like cysteine, lysine, or histidine .
  • Competitive Assays : Co-incubate with site-directed mutants (e.g., Cys→Ser mutants) to confirm binding specificity .

Basic Question: What analytical techniques are suitable for quantifying trace impurities in this compound batches?

Methodological Answer:

  • HPLC-DAD/ELSD : Use reverse-phase C18 columns with UV detection (220–280 nm) to separate and quantify impurities (e.g., unreacted starting materials or hydrolysis byproducts) .
  • GC-MS : Detect volatile degradation products (e.g., dimethylamine) using headspace sampling .

Advanced Question: How can researchers leverage structural analogs of this compound to elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing dimethyl groups with diethyl or cyclopropyl) and compare bioactivity .
  • Crystallographic Overlay : Align X-ray structures of analogs with target proteins (e.g., kinases) to identify critical binding interactions .

Intermediate Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of sulfonamide dust or vapors .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Question: How can researchers validate the proposed metabolic pathways of this compound in vitro?

Methodological Answer:

  • Hepatocyte Incubations : Use primary human hepatocytes or microsomal fractions to identify Phase I (oxidation) and Phase II (glucuronidation) metabolites via LC-HRMS .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic transformations and confirm pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-oxopiperidine-1-sulfonamide
Reactant of Route 2
N,N-dimethyl-4-oxopiperidine-1-sulfonamide

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